Cas no 405548-41-6 (5-methyl-1-(2-methylpropyl)-1H-pyrazole)

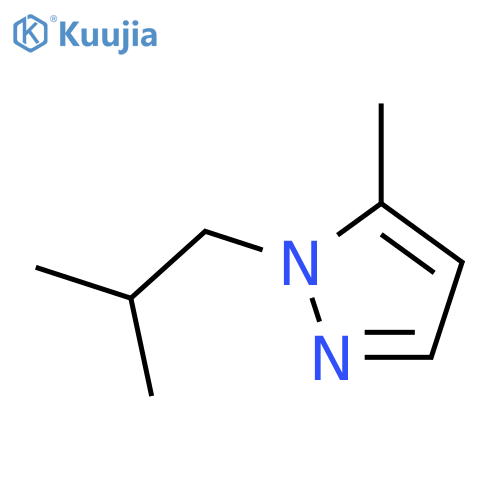

405548-41-6 structure

商品名:5-methyl-1-(2-methylpropyl)-1H-pyrazole

CAS番号:405548-41-6

MF:C8H14N2

メガワット:138.210161685944

MDL:MFCD08701122

CID:2857520

PubChem ID:23006151

5-methyl-1-(2-methylpropyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 5-methyl-1-(2-methylpropyl)-1H-pyrazole

- 405548-41-6

- AKOS003673809

- SCHEMBL6154816

- EN300-231557

- STK352089

- 5-methyl-1-(2-methylpropyl)pyrazole

- CS-0274279

- 1-isobutyl-5-methyl-1H-pyrazole

- DTXSID601279507

-

- MDL: MFCD08701122

- インチ: InChI=1S/C8H14N2/c1-7(2)6-10-8(3)4-5-9-10/h4-5,7H,6H2,1-3H3

- InChIKey: PXTRUYSGAWGMAK-UHFFFAOYSA-N

- ほほえんだ: CC(C)CN1C(=CC=N1)C

計算された属性

- せいみつぶんしりょう: 138.115698455g/mol

- どういたいしつりょう: 138.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 17.8Ų

5-methyl-1-(2-methylpropyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-231557-0.1g |

5-methyl-1-(2-methylpropyl)-1H-pyrazole |

405548-41-6 | 95% | 0.1g |

$132.0 | 2024-06-20 | |

| abcr | AB501103-1 g |

1-Isobutyl-5-methyl-1H-pyrazole |

405548-41-6 | 1g |

€486.60 | 2022-03-01 | ||

| Enamine | EN300-231557-5.0g |

5-methyl-1-(2-methylpropyl)-1H-pyrazole |

405548-41-6 | 95% | 5.0g |

$1364.0 | 2024-06-20 | |

| Enamine | EN300-231557-1g |

5-methyl-1-(2-methylpropyl)-1H-pyrazole |

405548-41-6 | 1g |

$470.0 | 2023-09-15 | ||

| Enamine | EN300-231557-5g |

5-methyl-1-(2-methylpropyl)-1H-pyrazole |

405548-41-6 | 5g |

$1364.0 | 2023-09-15 | ||

| Enamine | EN300-231557-2.5g |

5-methyl-1-(2-methylpropyl)-1H-pyrazole |

405548-41-6 | 95% | 2.5g |

$923.0 | 2024-06-20 | |

| abcr | AB501103-500 mg |

1-Isobutyl-5-methyl-1H-pyrazole |

405548-41-6 | 500MG |

€409.30 | 2022-03-01 | ||

| Enamine | EN300-231557-0.25g |

5-methyl-1-(2-methylpropyl)-1H-pyrazole |

405548-41-6 | 95% | 0.25g |

$188.0 | 2024-06-20 | |

| Enamine | EN300-231557-10.0g |

5-methyl-1-(2-methylpropyl)-1H-pyrazole |

405548-41-6 | 95% | 10.0g |

$2024.0 | 2024-06-20 | |

| Enamine | EN300-231557-1.0g |

5-methyl-1-(2-methylpropyl)-1H-pyrazole |

405548-41-6 | 95% | 1.0g |

$470.0 | 2024-06-20 |

5-methyl-1-(2-methylpropyl)-1H-pyrazole 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

405548-41-6 (5-methyl-1-(2-methylpropyl)-1H-pyrazole) 関連製品

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:405548-41-6)5-methyl-1-(2-methylpropyl)-1H-pyrazole

清らかである:99%/99%

はかる:1g/5g

価格 ($):346.0/1003.0